4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone 4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone
Brand Name: Vulcanchem
CAS No.: 898758-25-3
VCID: VC2290656
InChI: InChI=1S/C21H21ClFNO3/c22-17-5-6-18(19(23)13-17)20(25)16-3-1-15(2-4-16)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2
SMILES: C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=C(C=C(C=C4)Cl)F
Molecular Formula: C21H21ClFNO3
Molecular Weight: 389.8 g/mol

4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone

CAS No.: 898758-25-3

Cat. No.: VC2290656

Molecular Formula: C21H21ClFNO3

Molecular Weight: 389.8 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone - 898758-25-3

Specification

CAS No. 898758-25-3
Molecular Formula C21H21ClFNO3
Molecular Weight 389.8 g/mol
IUPAC Name (4-chloro-2-fluorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C21H21ClFNO3/c22-17-5-6-18(19(23)13-17)20(25)16-3-1-15(2-4-16)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2
Standard InChI Key BXEQHWYSNSOZKP-UHFFFAOYSA-N
SMILES C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=C(C=C(C=C4)Cl)F
Canonical SMILES C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=C(C=C(C=C4)Cl)F

Introduction

4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone is a complex organic compound with the molecular formula C21H21ClFNO3C_{21}H_{21}ClFNO_3 and a molecular weight of 389.85 g/mol. It is identified by the CAS number 898758-25-3 and is known for its unique spirocyclic structure, which incorporates both oxygen and nitrogen atoms in a dioxaspiro framework.

Structural Features

The structure of the compound includes:

  • A benzophenone core: This consists of two aromatic rings connected by a ketone group.

  • Spirocyclic substitution: The spiro group, 1,4-dioxa-8-azaspiro[4.5]decane, is attached via a methyl linkage to one of the aromatic rings.

  • Halogen substituents: A chlorine atom at position 4 and a fluorine atom at position 2 on the benzophenone core increase its electron-withdrawing characteristics.

Synthesis and Applications

While detailed synthetic routes for this specific compound are not readily available in the provided sources, similar benzophenone derivatives are synthesized through:

  • Friedel-Crafts acylation reactions to form the benzophenone core.

  • Subsequent functionalization to introduce spirocyclic groups via nucleophilic substitution or alkylation reactions.

The applications of such compounds are often explored in:

  • Pharmaceuticals: Potential intermediates for drug synthesis due to their spirocyclic frameworks, which are known to enhance biological activity.

  • Material Science: Components in advanced materials due to their stability and unique structural properties.

Related Compounds

A closely related compound, 4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone (CAS: 898758-02-6), shares a similar structure but differs in the position of the fluorine atom on the benzophenone ring . Both compounds exhibit similar molecular weights (389.85 g/mol) and structural features but may have distinct physicochemical properties due to positional isomerism.

Research Significance

Spirocyclic compounds like this one are gaining attention in medicinal chemistry due to their rigid three-dimensional structures, which can improve binding specificity to biological targets. The incorporation of halogen atoms further influences lipophilicity and metabolic stability, making these compounds valuable for pharmaceutical development.

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